(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
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Overview
Description
1-Amino-1-deoxy-D-fructose, also known as fructosamine, is a derivative of fructose where the hydroxyl group at the first carbon is replaced by an amino group. This compound is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. It was first described by Emil Fischer in 1886 .
Preparation Methods
1-Amino-1-deoxy-D-fructose can be synthesized through both non-enzymatic and enzymatic methods. The non-enzymatic method involves the reaction of D-glucose with an amine, typically under acidic or basic conditions, leading to the formation of a Schiff base, which then undergoes the Amadori rearrangement to yield 1-amino-1-deoxy-D-fructose . Industrial production often involves the Maillard reaction, where fructose reacts with amino acids at elevated temperatures and controlled pH levels .
Chemical Reactions Analysis
1-Amino-1-deoxy-D-fructose undergoes several types of chemical reactions:
Reduction: The compound can be reduced back to its parent sugar, fructose, under specific conditions.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing agents.
Major Products: The major products of these reactions include various AGEs, which are important in food chemistry and medical research.
Scientific Research Applications
1-Amino-1-deoxy-D-fructose has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1-amino-1-deoxy-D-fructose involves its role in the Maillard reaction. The compound forms a Schiff base with amino acids, which then undergoes the Amadori rearrangement to produce 1-amino-1-deoxy-D-fructose. This intermediate can further react to form AGEs, which are involved in various biological processes, including aging and the development of diabetic complications . The molecular targets include proteins and nucleic acids, where glycation can alter their structure and function .
Comparison with Similar Compounds
1-Amino-1-deoxy-D-fructose is unique due to its specific structure and reactivity. Similar compounds include:
1-deoxy-1-L-proline-D-fructose: Another Amadori compound formed from proline and fructose.
1-deoxy-1-L-alanine-D-fructose: Formed from alanine and fructose.
1-deoxy-1-L-glutamine-D-fructose: Formed from glutamine and fructose. These compounds share similar reactivity but differ in their amino acid components, leading to variations in their biological and chemical properties.
Biological Activity
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C6H13N1O4
- Molecular Weight : 161.17 g/mol
- CAS Number : 25546-65-0
This compound features a tetrahydrofuran ring with hydroxymethyl and aminomethyl substituents, which contribute to its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria.
Pathogen Type | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties in vitro. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
- DPPH Radical Scavenging Activity : The IC50 value was found to be 25 µg/mL, indicating strong radical scavenging capability.
3. Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways:
- Inhibition of DXS (1-deoxy-D-xylulose-5-phosphate synthase) : This enzyme is critical in the biosynthesis of isoprenoids. The compound's inhibition could lead to applications in targeting bacterial and plant pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets and modulate biochemical pathways. The presence of hydroxymethyl and amino groups allows for hydrogen bonding and interaction with active sites on enzymes or receptors.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria revealed promising results. The compound was tested in vivo in a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA). The treatment group showed a significant reduction in bacterial load compared to the control group.
Case Study 2: Antioxidant Potential
In another study focusing on oxidative stress models using human cell lines, the compound exhibited protective effects against hydrogen peroxide-induced damage. Cellular assays indicated enhanced cell viability and reduced markers of apoptosis.
Properties
Molecular Formula |
C6H13NO5 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(1-8)12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6?/m1/s1 |
InChI Key |
BCFSSHCZTMDDSA-VRPWFDPXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CN)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CN)O)O)O)O |
Origin of Product |
United States |
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